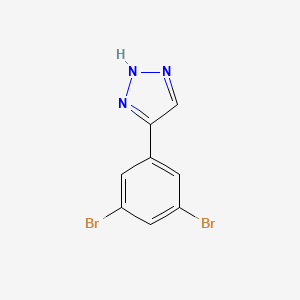

4-(3,5-Dibromophenyl)-1H-1,2,3-triazole

説明

特性

分子式 |

C8H5Br2N3 |

|---|---|

分子量 |

302.95 g/mol |

IUPAC名 |

4-(3,5-dibromophenyl)-2H-triazole |

InChI |

InChI=1S/C8H5Br2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |

InChIキー |

SUCJXSWVWHDBRM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1Br)Br)C2=NNN=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 4 3,5 Dibromophenyl 1h 1,2,3 Triazole and Analogous Structures

Regioselective Synthesis Strategies for 1,2,3-Triazoles

The formation of the 1,2,3-triazole ring from an azide (B81097) and an alkyne is a classic example of a 1,3-dipolar cycloaddition. wikipedia.org However, the thermal, uncatalyzed version of this reaction often leads to a mixture of regioisomers, necessitating the use of catalysts to achieve selectivity. wikipedia.orgbeilstein-journals.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its reliability, efficiency, and exceptional regioselectivity. rsc.orgrsc.org This method exclusively yields 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov For the synthesis of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, this reaction involves the cycloaddition of 1-ethynyl-3,5-dibromobenzene with an azide source.

The mechanism is distinct from a concerted cycloaddition and involves copper(I) acetylide intermediates. wikipedia.orgnih.gov The reaction is typically performed using a copper(I) source, which can be a Cu(I) salt like CuI or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate. wikipedia.orgbeilstein-journals.org This process is compatible with a wide array of functional groups and is often carried out in various solvents, including water-alcohol mixtures. beilstein-journals.orgnih.gov

Table 1: Typical Catalytic Systems for CuAAC

| Catalyst/Pre-catalyst | Reducing Agent (if needed) | Ligand/Additive | Solvent(s) |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | H₂O/t-BuOH, DMSO |

| CuI | None | Diisopropylethylamine (DIPEA) | THF, CH₃CN |

| [Cu(PPh₃)₂]NO₃ | None | None | Toluene, Water |

| Copper(I) Iodide | None | Amine Ligand | Various organic solvents |

This table presents common catalytic systems used in CuAAC reactions, highlighting the versatility of the method. beilstein-journals.orgnih.govorganic-chemistry.org

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme.comchalmers.se This distinct regioselectivity makes it an invaluable tool for accessing the alternative triazole isomer, which is not obtainable through copper catalysis. While CuAAC is limited to terminal alkynes, RuAAC is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov

The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.govresearchgate.net The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgnih.gov This pathway contrasts sharply with the copper-catalyzed route and explains the reversed regioselectivity. organic-chemistry.org

Table 2: Common Catalysts for RuAAC

| Catalyst | Typical Reaction Temperature | Key Feature |

|---|---|---|

| Cp*RuCl(PPh₃)₂ | Elevated | Effective for a broad range of substrates |

| Cp*RuCl(COD) | Ambient | Suitable for heat-sensitive substrates |

| [Cp*RuCl]₄ | Elevated | Another common precursor for the active catalyst |

This table summarizes key ruthenium catalysts employed in RuAAC, noting their operational conditions and benefits. organic-chemistry.orgnih.govresearchgate.net

The original Huisgen 1,3-dipolar cycloaddition is the thermal, uncatalyzed reaction between an azide and an alkyne. wikipedia.org This reaction generally requires elevated temperatures and suffers from a lack of regioselectivity, typically producing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.orgnih.gov Due to this limitation, its application is less common where single isomers are required.

A significant advancement in metal-free cycloadditions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnd-nb.info This reaction does not require a catalyst; instead, it relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the reaction forward. magtech.com.cnd-nb.info SPAAC is exceptionally fast and efficient, making it a powerful tool for bioconjugation in living systems where metal toxicity is a concern. nih.gov The reaction proceeds spontaneously upon mixing the strained alkyne and the azide. d-nb.info For the synthesis of a simple, unstrained aromatic triazole like 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, this method is not directly applicable, and the uncatalyzed thermal route would lead to isomeric mixtures.

Advanced Functionalization and Derivatization Reactions of the Triazole Core and Phenyl Substituents

Once the 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole scaffold is synthesized, its structure can be further elaborated through advanced functionalization reactions. The two bromine atoms on the phenyl ring and the C-H bond at the 5-position of the triazole ring are prime targets for modification.

The dibromophenyl moiety of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole serves as a versatile handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds between the brominated positions and various boronic acids or their esters. researchgate.netrsc.orgnih.gov

This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups in place of the bromine atoms, enabling the synthesis of a diverse library of derivatives. The reaction typically involves a palladium catalyst, a base, and is conducted in a suitable solvent mixture. The choice of ligand for the palladium catalyst can be crucial for achieving high yields.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Palladium Catalyst | Base | Solvent System | Typical Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Toluene/H₂O/EtOH, Dioxane/H₂O | 60-130 °C |

| Pd(OAc)₂ with a phosphine ligand | Cs₂CO₃ | Dioxane, DMF | 80-110 °C |

This table outlines typical reaction parameters for the Suzuki-Miyaura cross-coupling reaction applied to aryl bromides. researchgate.netnih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. nih.gov For 1,4-disubstituted 1,2,3-triazoles like the title compound, the C-H bond at the 5-position of the triazole ring is a target for such reactions. nih.govscienceopen.com

Palladium-catalyzed direct arylation allows for the introduction of aryl groups at the C-5 position, providing a straightforward route to 1,4,5-trisubstituted 1,2,3-triazoles. nih.govacs.org This transformation typically employs a palladium catalyst such as Pd(OAc)₂ in the presence of a suitable ligand and base. nih.govresearchgate.net This methodology avoids the need for pre-functionalization of the triazole ring, offering a more direct path to complex, multi-substituted triazole derivatives. nih.gov Selective C-H activation can be achieved on both sp² and sp³ carbons under palladium catalysis, showcasing the versatility of 1,2,3-triazoles as directing groups in organic synthesis. rsc.org

Multi-component Reactions for Complex Triazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

One notable metal-free, multi-component reaction enables the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org In this process, an organocatalyzed coupling between the aldehyde and the phosphonium salt generates a key olefinic phosphonium salt intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with the azide to yield the final triazole product. organic-chemistry.org Optimization of this reaction has shown that DMSO is an effective solvent and L-proline can serve as a suitable catalyst. organic-chemistry.org This method is particularly effective for aromatic aldehydes with electron-donating or weakly electron-withdrawing groups. organic-chemistry.org

Other MCR strategies have been developed for the synthesis of more complex 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov These reactions often proceed through the in-situ generation of a 5-cuprated-1,2,3-triazole intermediate, which can then be functionalized. researchgate.net For instance, a reaction involving primary amines and 1,3-dicarbonyl compounds can generate an enamine intermediate, which then undergoes a 1,3-dipolar cycloaddition with an azide to form the triazole ring. nih.gov These MCRs provide a versatile platform for creating libraries of complex triazole architectures analogous to 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole.

Table 1: Example of a Multi-component Reaction for 4,5-Disubstituted 1H-1,2,3-triazoles organic-chemistry.org This table is for illustrative purposes based on the described methodology.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

|---|---|---|---|---|---|

| Phosphonium Salt | Aldehyde | Sodium Azide | L-proline (10 mol%) | DMSO | 4,5-Disubstituted 1H-1,2,3-triazole |

Green Chemistry Principles in Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,3-triazoles to develop more environmentally friendly and sustainable methodologies. rsc.org This shift involves the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems to minimize hazardous waste and energy consumption. rsc.orgconsensus.app

Aqueous Medium Reactions

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully adapted to aqueous media for the synthesis of 1,2,3-triazoles. consensus.appresearchgate.net

The synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved in water, often with the aid of a copper(I) catalyst. researchgate.net One effective method involves the reaction of organic azides with acetylene gas in water, catalyzed by copper iodide (CuI) with triethylamine (Et3N) as a base, yielding various 1-substituted triazoles. researchgate.net Another approach employs a visible-light-promoted CuAAC method in water, which allows for mild reaction conditions and the potential for recycling the copper catalyst and the solvent. consensus.app Furthermore, Suzuki-Miyaura cross-coupling reactions can be performed in an aqueous medium to further functionalize the triazole ring, demonstrating the versatility of water as a solvent for multi-step syntheses. nih.gov

Table 2: Conditions for Aqueous Synthesis of 1,2,3-Triazoles researchgate.netnih.gov

| Reactants | Catalyst System | Solvent | Reaction | Yield |

|---|---|---|---|---|

| Organic Azides, Acetylene Gas | CuI (10 mol%), Et3N (20 mol%) | Water | Click Reaction | 29-96% |

| Phenyl 1H-1,2,3-triazole, Arylboronic Acids | Pd(OAc)2 (5 mol%), K2CO3 | THF:H2O (3:1) | Suzuki-Miyaura Coupling | Good |

Sonochemical and Microwave-Assisted Synthesis

Alternative energy sources like ultrasound and microwave irradiation have emerged as powerful tools in green chemistry for synthesizing triazoles, offering significant advantages over conventional heating methods. mdpi.comrsc.org

Sonochemical Synthesis: Ultrasound irradiation (USI) accelerates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, enhancing reaction rates and yields. The synthesis of 1,2,3-triazoles via the CuAAC reaction is significantly accelerated under ultrasound conditions. nih.gov For instance, 1,4-disubstituted 1,2,3-triazoles have been obtained in yields ranging from 52% to 95% from the reaction of alkyl halides, terminal alkynes, and sodium azide in water at room temperature under ultrasound. nih.gov This technique often leads to drastically reduced reaction times compared to silent (non-irradiated) reactions. nih.govacs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This method has been widely adopted for triazole synthesis due to its ability to dramatically reduce reaction times—from hours to minutes or even seconds—while often improving product yields. rsc.orgnih.gov The Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click reaction") is particularly well-suited for microwave irradiation. researchgate.net Comparative studies have consistently shown that microwave-assisted methods are significantly faster and often provide higher yields than their conventional heating counterparts. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Triazole Synthesis nih.govresearchgate.net

| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4.0 hours | N/A |

| Microwave | 1 minute | 85% | |

| Synthesis of N-substituted triazole derivatives | Conventional | Several hours | N/A |

| Microwave | 33-90 seconds | 82% |

Spectroscopic and Structural Elucidation of 4 3,5 Dibromophenyl 1h 1,2,3 Triazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For derivatives of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, a combination of one- and two-dimensional NMR experiments allows for an unambiguous assignment of all proton, carbon, and nitrogen signals.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core and Peripheral Moiety Characterization

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural verification of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole derivatives.

In the ¹H NMR spectrum , the triazole proton (H-5) typically appears as a distinct singlet in the downfield region, generally between δ 8.0 and 8.8 ppm. nih.gov The exact chemical shift is influenced by the substituent on the N-1 position and the solvent used. The protons of the 3,5-dibromophenyl ring exhibit a characteristic splitting pattern. The H-4' proton, situated between the two bromine atoms, appears as a triplet (or more accurately, a triplet of triplets with small coupling constants), while the H-2' and H-6' protons appear as a doublet. These aromatic protons are typically found in the δ 7.5–8.0 ppm range. The broad signal for the N-H proton of the triazole ring can be observed over a wide range and may be subject to exchange with deuterated solvents.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The C-5 carbon of the triazole ring is typically observed around δ 117–125 ppm, while the C-4 carbon, attached to the phenyl ring, resonates further downfield, often in the δ 145–149 ppm range. rsc.org For the dibromophenyl moiety, the carbon atoms directly bonded to bromine (C-3' and C-5') are found around δ 123 ppm. The other aromatic carbons (C-1', C-2', C-4', C-6') have chemical shifts in the typical aromatic region of δ 125–135 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 4-(Aryl)-1H-1,2,3-triazole Scaffold. Note: Data are generalized from literature on similar compounds. Exact values for 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Triazole H-5 | 8.0 - 8.8 (s) | - |

| Triazole C-4 | - | 145 - 149 |

| Triazole C-5 | - | 117 - 125 |

| Phenyl H-2', H-6' | 7.7 - 8.0 (d) | - |

| Phenyl H-4' | 7.5 - 7.8 (t) | - |

| Phenyl C-1' | - | 130 - 135 |

| Phenyl C-2', C-6' | - | 128 - 132 |

| Phenyl C-3', C-5' | - | 122 - 124 |

| Phenyl C-4' | - | 125 - 130 |

Nitrogen-15 (¹⁵N) NMR for Heteroatom Isomerism and Electronic Environment Analysis

¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of nitrogen atoms within a molecule. northwestern.edu It is particularly useful for distinguishing between different regioisomers of substituted triazoles (e.g., 1,4- vs. 1,5-disubstituted). rsc.org The chemical shifts of the three distinct nitrogen atoms in the 1,2,3-triazole ring are highly sensitive to their bonding environment and the nature of the substituents.

For a 1,4-disubstituted 1H-1,2,3-triazole, the ¹⁵N chemical shifts, referenced to nitromethane, typically fall within specific ranges. The N-1 atom, bearing a proton or an alkyl/aryl substituent, is generally found in the range of -140 to -160 ppm. The N-2 atom usually appears much further upfield, between -10 and -20 ppm, while the N-3 atom resonates at approximately -60 to -80 ppm. These distinct chemical shifts allow for the unambiguous confirmation of the 1,4-substitution pattern. rsc.orgresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structures of substituted triazoles by establishing through-bond and through-space correlations between nuclei. digitellinc.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, COSY would show correlations between the coupled H-2'/H-6' and H-4' protons on the dibromophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It allows for the definitive assignment of protonated carbons, such as C-5 of the triazole ring and the C-H carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the key to connecting the different molecular fragments. For instance, a correlation between the triazole H-5 proton and the phenyl C-1' carbon, as well as the triazole C-4 carbon, would unequivocally confirm the connectivity between the triazole and phenyl rings. nih.gov Similarly, correlations from the phenyl protons (H-2'/H-6') to the triazole C-4 would further solidify this assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, HRMS provides irrefutable evidence of its composition.

The technique can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high precision enables the differentiation between molecules that might have the same nominal mass but different elemental formulas. The theoretical exact mass for the [M+H]⁺ ion of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole (C₈H₅Br₂N₃) is calculated to be 315.8872 amu. An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the molecular formula. mdpi.com Furthermore, the isotopic pattern observed in the mass spectrum is characteristic of a dibrominated compound, showing the expected M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and help identify the presence of specific functional groups.

The IR spectrum of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole would display several characteristic absorption bands: nih.gov

N-H Stretching: A broad band in the region of 3100–3300 cm⁻¹ corresponding to the N-H stretch of the triazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: Vibrations associated with the triazole ring, including C=N and N=N stretches, are found in the 1400–1600 cm⁻¹ region. researchgate.net

Ring Vibrations: In-plane and out-of-plane bending vibrations of the triazole and phenyl rings occur in the 900–1500 cm⁻¹ range. researchgate.net

C-Br Stretching: The characteristic carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it a useful complementary technique for analyzing the aromatic ring and C-Br bonds.

Table 2: Key IR Absorption Bands for 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole. Note: Frequencies are approximate and based on data for similar structures.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch (Triazole) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N / N=N Stretch (Triazole Ring) | 1400 - 1600 |

| Aromatic C=C Stretch | 1450 - 1580 |

| Ring Bending Modes | 900 - 1400 |

| C-H Out-of-Plane Bending | 750 - 900 |

| C-Br Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While the specific crystal structure for 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is not detailed here, analysis of related 4-phenyl-1,2,3-triazole derivatives allows for well-founded predictions. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

Hydrogen Bonding: In the crystal structures of related triazole derivatives, hydrogen bonds of the types C—H⋯O and C—H⋯N are commonly observed, connecting neighboring molecules into a three-dimensional network. nih.gov For instance, in the structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, these specific hydrogen bonds are key stabilizing forces. nih.gov Furthermore, interactions involving the π-system of the triazole ring, such as C—H⋯π bonds, contribute to the crystal's stability. researchgate.net

Halogen Bonding: Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, plays a significant role in the crystal engineering of brominated compounds. In derivatives of 4-(3,5-dibromophenyl)-1H-1,2,3-triazole, the bromine atoms on the phenyl ring can participate in such interactions. Studies on related bromo-substituted heterocyclic compounds have identified C-H···Br intermolecular contacts. researchgate.net In more distinct examples of halogen bonding, crystal structures of iodo-triazole derivatives have shown very short and nearly linear C–I∙∙∙Cl⁻ halogen bonds to chloride anions. anu.edu.au These interactions are characterized by their high directionality, which is a distinguishing feature compared to hydrogen bonds. anu.edu.au

π-π Stacking: Aromatic π-π stacking is another prevalent interaction that influences the molecular assembly. These interactions can occur between the phenyl and triazole rings of adjacent molecules. In the crystal structure of one 1-phenyl-1H-1,2,3-triazole derivative, centrosymmetric π–π stacking interactions are observed between the triazole ring and a benzene (B151609) group, with a ring-centroid separation of 3.895 (1) Å. researchgate.net In other cases, weak π(triazolyl)–π(nitrobenzene) contacts have been noted with inter-centroid distances around 3.8386 (10) Å. nih.gov These stacking arrangements contribute significantly to minimizing the intermolecular energy and stabilizing the crystal lattice. rsc.org

| Interaction Type | Participating Groups | Key Geometric Parameters (Distances/Angles) | Reference Compound | Citation |

|---|---|---|---|---|

| Hydrogen Bond | C—H⋯O, C—H⋯N | Not specified | [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate | nih.gov |

| Hydrogen Bond | C—H⋯π(triazole) | Not specified | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | researchgate.net |

| Halogen Bond | C—H⋯Br | C···Br distances: 3.909 to 3.934 Å; C-H···Br angles: ~148-152° | Bromo-triazolyl ethenone derivatives | researchgate.net |

| π-π Stacking | Triazole and Benzene rings | Ring-centroid separation: 3.895 (1) Å | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | researchgate.net |

| π-π Stacking | Triazolyl and Nitrobenzene rings | Inter-centroid distance: 3.8386 (10) Å | 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | nih.gov |

Conformational Studies and Torsion Angle Analysis in the Crystalline State

The molecular conformation of 4-(3,5-dibromophenyl)-1H-1,2,3-triazole derivatives in the crystalline state is characterized by a notable degree of torsional flexibility around the single bond connecting the phenyl and triazole rings. The molecules are typically not planar, adopting twisted conformations to minimize steric hindrance between the two ring systems.

This non-planar arrangement is a consequence of balancing the steric repulsion between ortho-substituents and the electronic effects that would favor co-planarity for extended π-conjugation. In 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the molecule adopts a twisted L-shape, with the dihedral angle between the outer aromatic rings being 70.60 (9)°. nih.gov The conformation is further defined by various torsion angles within the molecular backbone, which can range widely, for instance, between 123° and 179° in certain derivatives. researchgate.net These conformational parameters are fundamental in understanding how the molecules pack in the solid state and engage in the intermolecular interactions described previously.

| Compound | Angle Description | Value (°) | Citation |

|---|---|---|---|

| [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]...acetate | Interplanar angle (Bromophenyl/Triazole) | 23.5 (1) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Dihedral angle (Benzene/Triazole) | 13.95 (9) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Dihedral angle (Phenyl/Triazole) | 83.23 (10) | nih.gov |

| Bromo-triazolyl ethenone derivatives | Twist angle (Phenyl/Triazolyl) | 38.62 (12) to 54.26 (10) | researchgate.net |

| Bromo-triazolyl ethenone derivatives | Selected Torsion Angles | 123 to 179 | researchgate.net |

Chiroptical Spectroscopy for Enantiomerically Pure Triazole Derivatives (if applicable)

While the synthesis and structural analysis of chiral, non-racemic heterocyclic compounds are of significant interest, detailed studies on the chiroptical properties of enantiomerically pure derivatives of 4-(3,5-dibromophenyl)-1H-1,2,3-triazole are not extensively documented in the surveyed literature. Research on related systems, such as N-C axially chiral 3-(2-halophenyl)quinazoline-4-thiones, has involved the preparation and crystal structure analysis of both racemic and optically pure forms. mdpi.com However, a corresponding investigation using chiroptical spectroscopy techniques like circular dichroism (CD) or optical rotatory dispersion (ORD) for the title compound's derivatives was not found. Such studies would be valuable for elucidating the relationship between the absolute configuration and the observed spectroscopic signatures, providing deeper insight into their three-dimensional structure in solution.

Theoretical and Computational Chemistry of 4 3,5 Dibromophenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations are a cornerstone for investigating the structural and electronic characteristics of molecules like 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole. These computational techniques provide a detailed picture of the molecule's quantum chemical properties.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Band Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability.

For 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, DFT calculations are used to determine these energy levels. The HOMO is typically localized on the electron-rich regions, which include the dibromophenyl ring and the triazole system, while the LUMO is often distributed across the electron-deficient parts of the molecule. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of electron-withdrawing bromine atoms on the phenyl ring is expected to influence these energy levels, potentially lowering the energy gap and increasing the molecule's reactivity and charge-transfer potential.

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT This table presents typical values for analogous triazole derivatives to illustrate the expected electronic properties of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. unar.ac.id The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

In the MEP map of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, distinct regions of charge can be identified:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, such regions are expected to be concentrated around the nitrogen atoms of the 1,2,3-triazole ring due to their lone pairs of electrons. unar.ac.id

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the triazole nitrogen (N-H) is a primary site of positive potential.

Neutral Regions (Green): These areas have a near-zero potential and are less reactive.

The MEP analysis provides crucial insights into intermolecular interactions and helps explain the molecule's chemical behavior. unar.ac.idresearchgate.net

Conformational Analysis and Tautomerism Studies of the Triazole Ring

The three-dimensional structure and isomeric forms of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole are key to its properties. Computational studies allow for a detailed exploration of these aspects.

Conformational Analysis: The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the dibromophenyl ring and the 1,2,3-triazole ring. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. The planarity between the two rings is influenced by steric hindrance from the substituents. In related substituted phenyl-triazole structures, the dihedral angle between the aromatic and heterocyclic rings can vary significantly. kaust.edu.sa

Tautomerism: The 1H-1,2,3-triazole ring can exist in different prototropic tautomeric forms, where the hydrogen atom is attached to one of the three nitrogen atoms (N1, N2, or N3). These are commonly referred to as the 1H-, 2H-, and 3H-tautomers. nih.gov DFT calculations are employed to determine the relative energies and, therefore, the relative stabilities of these tautomers. In the gas phase, the 2H-tautomer of 1,2,3-triazole is often found to be more stable than the 1H-tautomer. nih.govnih.gov The presence of the dibromophenyl substituent at the C4 position influences the electronic distribution in the ring, which in turn affects the tautomeric equilibrium. nih.govacs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions, including the synthesis of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole.

Transition State Analysis of Cycloaddition Pathways

The most common synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide (B81097) with an alkyne. frontiersin.org To form 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, the reaction would occur between 1-azido-3,5-dibromobenzene and acetylene, or more likely, between 3,5-dibromophenylacetylene and an azide source (like sodium azide).

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states (TSs). nih.gov The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For the 1,3-dipolar cycloaddition, computational analysis helps to:

Confirm the concerted nature of the reaction mechanism.

Calculate the activation barriers for the formation of different regioisomers (1,4- and 1,5-disubstituted triazoles). nih.gov

Explain the observed regioselectivity of the reaction under different conditions.

Mechanistic Insights into Metal-Catalyzed and Metal-Free Processes

The Huisgen 1,3-dipolar cycloaddition can be performed under thermal (metal-free) conditions or with metal catalysis, most notably using copper(I). nih.gov Computational modeling provides deep insights into the mechanistic differences between these processes.

Metal-Free (Thermal) Cycloaddition: This reaction typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers because the activation barriers for the two corresponding transition states are often similar. frontiersin.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient, proceeds under mild conditions, and is remarkably regioselective, yielding almost exclusively the 1,4-disubstituted triazole. nih.govnih.gov Computational studies have been instrumental in explaining the role of the copper catalyst. DFT models show that the copper atom coordinates to the alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide through a stepwise mechanism involving a six-membered copper-containing ring. This catalytic cycle dramatically lowers the activation energy and strongly favors the transition state leading to the 1,4-isomer, thus explaining the high regioselectivity observed experimentally. frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent.

For 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, MD simulations could provide critical insights into its dynamic behavior. A simulation would model the trajectory of the molecule, tracking the positions and velocities of its constituent atoms over a specific period, typically from nanoseconds to microseconds. This would allow researchers to understand the flexibility of the molecule, including the rotation around the single bond connecting the phenyl and triazole rings.

Furthermore, by explicitly including solvent molecules (e.g., water, DMSO, methanol) in the simulation box, the effect of the solvent on the molecule's conformation and energy landscape can be investigated. These simulations can calculate properties such as the radial distribution function, which describes how the solvent molecules arrange themselves around the solute, and the solvation free energy, which quantifies the energetic cost or benefit of solvating the molecule. Such data is invaluable for understanding the compound's solubility and behavior in different chemical environments.

Table 1: Hypothetical Data from Molecular Dynamics Simulation of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole This table is illustrative and shows the type of data that would be generated from an MD study.

| Simulation Parameter | Solvent | Hypothetical Value/Observation | Potential Interpretation |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) of backbone | Water | 0.2 ± 0.05 nm | Indicates the molecule maintains a stable conformation in an aqueous environment. |

| Torsional Angle (Phenyl-Triazole bond) | DMSO | Bimodal distribution around 30° and 150° | Suggests two preferred rotational states (rotamers) of the phenyl group relative to the triazole ring. |

| Solvation Free Energy | Methanol | -8.5 kcal/mol | Quantifies the favorable interaction of the molecule with methanol, relating to its solubility. |

| Radial Distribution Function (g(r)) for Water around Bromine atoms | Water | Peak at 3.5 Å | Shows the probable distance and structuring of water molecules around the bromine atoms. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design of Optoelectronic Materials

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the properties of a chemical compound based on its molecular structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property. researchgate.net For the design of novel optoelectronic materials, QSPR can be a time- and cost-effective tool to predict properties like absorption/emission wavelengths, quantum yield, and charge transport characteristics before a compound is synthesized. mdpi.com

A hypothetical QSPR study on a series of derivatives related to 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole for optoelectronic applications would involve several steps. First, a dataset of triazole-based compounds with known optoelectronic properties would be compiled. Next, a wide range of molecular descriptors—such as electronic (e.g., HOMO/LUMO energies), topological, and constitutional descriptors—would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR), a model would be built to correlate a subset of these descriptors with the target property.

For 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, such a model could predict its potential as a component in organic light-emitting diodes (OLEDs) or other electronic devices. The model could estimate its maximum absorption wavelength (λ_max) or its charge mobility based on descriptors related to its aromaticity, size, and electronic structure. The bromine atoms, being electron-withdrawing, would significantly influence the electronic descriptors and thus the predicted properties.

Table 2: Illustrative QSPR Model for Predicting Maximum Absorption Wavelength (λ_max) of Phenyl-Triazole Derivatives This table presents a hypothetical QSPR equation and the types of descriptors that might be used. It is not based on published data for the specific compound.

| Hypothetical QSPR Model Equation | |

|---|---|

| λ_max (nm) = β_0 + (β_1 × E_LUMO) + (β_2 × TPSA) + (β_3 × N_Arom_Rings) | |

| Descriptor | Description |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor) |

| TPSA | Topological Polar Surface Area (a descriptor related to polarity) |

| N_Arom_Rings | Number of Aromatic Rings (a constitutional descriptor) |

| β_n | Regression coefficients determined from the model fitting process |

Molecular Docking and Binding Interaction Studies for Molecular Recognition Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comijper.org The primary goal is to predict the binding mode and affinity of the ligand. This method is instrumental in drug discovery and molecular biology for generating hypotheses about how a small molecule might interact with a biological target to elicit a specific response. rsc.orgnih.gov

While 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is not primarily studied as a therapeutic agent, molecular docking could be used to explore its potential interactions with various protein targets, contributing to molecular recognition hypotheses. For instance, many triazole-containing compounds are investigated as enzyme inhibitors. rsc.orgfrontiersin.orgnih.gov A docking study would involve placing the 3D structure of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole into the active site of a target protein. A scoring function would then be used to estimate the binding energy (or score) for different poses, with lower energy values typically indicating more favorable binding.

The results would highlight key intermolecular interactions, such as hydrogen bonds between the triazole nitrogen atoms and protein residues, or halogen bonds involving the bromine atoms. These studies could generate hypotheses about which proteins the compound might bind to, providing a basis for further experimental investigation into its potential biological activity or off-target effects.

Table 3: Hypothetical Molecular Docking Results for 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole with a Protein Target This table is for illustrative purposes to show the data generated from a docking study and does not represent actual experimental results.

| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Tyrosine Kinase ABC | -8.2 | Lysine 78 | Hydrogen bond with triazole N2 |

| Leucine 120 | Hydrophobic interaction with phenyl ring | ||

| Glycine 76 | Halogen bond with Bromine atom at C3 |

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics has seen remarkable growth, with OLEDs becoming a leading technology for displays and solid-state lighting. The performance of these devices is highly dependent on the properties of the organic materials used. Triazole derivatives have emerged as a crucial class of materials for enhancing OLED efficiency and stability.

Function as Electron Transport Layers and Hole Blocking Materials

In multi-layer OLED devices, efficient charge carrier injection, transport, and recombination are paramount for high performance. Electron Transport Layers (ETLs) and Hole Blocking Layers (HBLs) are essential for confining charge carriers and excitons within the emissive layer, thereby increasing the probability of radiative recombination.

The 1,2,3-triazole moiety is inherently electron-deficient due to the high electronegativity of its nitrogen atoms. This property makes triazole-containing compounds excellent candidates for ETL and HBL materials. They facilitate the transport of electrons from the cathode while simultaneously impeding the flow of holes from the anode past the emissive layer. For instance, derivatives of 1,2,4-triazole (B32235) have been successfully incorporated into OLEDs, demonstrating their capacity to function effectively in these roles. The presence of the electron-withdrawing 3,5-dibromophenyl group in 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is expected to further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable characteristic for efficient electron injection and transport. The high ionization potential conferred by the triazole ring also contributes to a deep Highest Occupied Molecular Orbital (HOMO) level, which is critical for effective hole blocking.

| Compound Type | Function | Key Properties | Reference Finding |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | ETL / HBL | High electron mobility, High triplet energy | Derivatives are widely used as excellent ETL/HBL materials in OLED devices. |

| Phenanthroimidazole-based materials | Blue Emitters / Hosts | Wide bandgap, Good charge transport | Structural modification at N1 and C2 positions allows for tuning of properties for efficient deep-blue OLEDs. rsc.org |

| Tris(triazolo)triazine-based emitters | Blue Emitters (TADF) | Thermally Activated Delayed Fluorescence | Solution-processed OLEDs achieved maximum external quantum efficiencies up to 11.0%. rsc.org |

Design of Triazole-Based Blue Emitters for Electroluminescence

The development of stable and efficient blue-emitting materials remains one of the most significant challenges in OLED technology. Blue emitters are essential for full-color displays and white lighting applications. Triazole derivatives have been investigated as building blocks for blue fluorophores, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).

In TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the harvesting of non-emissive triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The molecular design often involves linking electron-donating and electron-accepting units. The electron-accepting nature of the triazole ring makes it a valuable component in such designs. By attaching suitable donor groups to a triazole-based acceptor core, researchers have created emitters that display deep blue to sky blue emissions. bohrium.com For example, a "click-to-twist" strategy has been used to prepare triazole-based acceptors that allow for systematic control over electronic and steric properties, leading to TADF emitters with high external quantum efficiencies (up to 20.7%). bohrium.com The substitution pattern on the phenyl ring, such as the dibromo-substitution in 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, can be used to modulate the electronic properties and emission color of the resulting material.

Supramolecular Chemistry and Self-Assembly Processes Involving Triazole Motifs

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the creation of complex and functional architectures. The 1,2,3-triazole ring is an excellent motif for directing self-assembly processes due to its planar structure, dipole moment, and ability to form hydrogen bonds and coordinate with metal ions.

Coordination-driven self-assembly utilizes metal-ligand interactions to construct well-defined, discrete supramolecular structures such as metallomacrocycles and cages. Research has shown that dipyridyl ligands incorporating the 1,2,3-triazole moiety can self-assemble with ruthenium(II) acceptors to form cytotoxic metallomacrocycles. rsc.org In these structures, the nitrogen atoms of the triazole ring act as coordination sites, guiding the formation of the final assembly. rsc.org The 3,5-dibromophenyl substituent on the 4-position of the triazole ring can further influence these processes through steric effects or by participating in halogen bonding, a specific type of non-covalent interaction, thus offering another layer of control over the resulting supramolecular architecture.

Development of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high porosity, large surface areas, and tunable structures make them promising for applications in gas storage, separation, and catalysis. rsc.orgchemscene.com Triazoles are highly versatile ligands for the construction of these materials. researchgate.net

| Framework Name | Ligand Type | Metal Ion | Key Feature/Application | Reference |

|---|---|---|---|---|

| MTAF-3 | 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Zinc | Enhanced CO2 uptake compared to parent MOF-508 | researchgate.net |

| Zn-MFU-4l | bis(1H-1,2,3-triazolo[4,5-b][4′,5′-i])dibenzo bohrium.comdioxin | Zinc | Platform for post-synthetic modification and catalysis | chemscene.com |

| Fe(ta)2 | 1H-1,2,3-triazole | Iron | Exhibits spin-crossover phase transition | chemscene.com |

| Cu-MOFs | 3,5-dimethyl-1,2,4-triazole | Copper | Antibacterial properties |

Application as Sensitizers and Photostabilizers in Advanced Materials

The unique photophysical properties of aromatic and heterocyclic compounds allow them to be used as sensitizers and photostabilizers. Sensitizers are molecules that absorb light energy and transfer it to another molecule, initiating a specific chemical or physical process. This is the core principle behind applications like dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). Photostabilizers, conversely, protect materials from degradation caused by exposure to light.

Triazole derivatives have shown promise in these areas. In DSSCs, triazole-based dendritic molecules have been used as additives in the electrolyte, enhancing the power conversion efficiency by suppressing back electron transfer. rsc.orgbohrium.comrsc.org Triazole units can also form part of the D-π-A (Donor-π bridge-Acceptor) structure of organic dyes used as sensitizers. Furthermore, novel triazole-porphyrin derivatives have been synthesized and evaluated as photosensitizers for PDT, where they generate cytotoxic reactive oxygen species upon irradiation to destroy cancer cells.

The benzotriazole (B28993) scaffold, a related heterocyclic structure, is well-known for its application as a UV absorber and photostabilizer in polymers. These molecules absorb harmful UV radiation and dissipate the energy harmlessly as heat, preventing the degradation of the polymer matrix. The conjugated system of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole suggests it could possess inherent photostability and UV-absorbing properties, making it a candidate for investigation as a photostabilizer or as a scaffold for new photosensitizers.

Exploration in Chemical Biology and Catalysis: Focus on Molecular Interactions and Building Blocks

Design of Triazole-Based Scaffolds for Enzyme Inhibition Studies (In vitro, Mechanistic Focus)

Triazole-based compounds are extensively investigated as potential enzyme inhibitors due to their favorable chemical properties. researchgate.net The 1,2,3-triazole ring can act as a bioisosteric replacement for amide bonds, mimicking the peptide linkages in enzyme substrates and leading to stable interactions within enzyme active sites. mdpi.com The design of these scaffolds often involves modifying the substituents at the 1- and 4-positions of the triazole ring to optimize interactions with the target enzyme.

The 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole scaffold is a key building block in this context. The 3,5-dibromophenyl group can be strategically utilized to probe hydrophobic pockets within an enzyme's active site. Furthermore, the bromine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich residues like serine, threonine, or the peptide backbone carbonyls. Researchers have successfully developed triazole derivatives that inhibit a wide range of enzymes, including cholinesterases, cyclooxygenase-2 (COX-2), and various proteases. nih.govresearchgate.netmdpi.com For instance, certain triazole-thiosemicarbazone derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com The design process often leverages the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, which allows for the efficient synthesis of a diverse library of triazole derivatives for screening. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Modes

Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory potency of triazole-based scaffolds. These studies systematically alter the structure of the lead compound and evaluate the effect of these changes on biological activity. For scaffolds like 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, SAR studies would typically explore modifications at the N-1 position of the triazole ring and variations of the substituents on the phenyl ring.

The nature and position of substituents on the aromatic rings play a critical role in determining the binding affinity and selectivity. For example, in a series of 1,2,4-triazole (B32235) derivatives designed as HCV serine protease inhibitors, it was found that the presence and position of electron-donating or electron-withdrawing groups on an N-phenylacetamide moiety significantly influenced the inhibitory potential. frontiersin.org Specifically, a chloro group at the para position resulted in the most potent hybrid in the series. frontiersin.org Similarly, SAR studies on 4,5-diphenyl-1,2,4-triazole derivatives revealed that the core structure was essential for high affinity to the human V(1A) receptor, and introducing a basic amine moiety improved both affinity and selectivity. nih.gov In the context of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole, the two bromine atoms confer specific steric and electronic properties that can enhance binding to target proteins through hydrophobic and halogen bonding interactions. The analysis of such interactions is fundamental to understanding the molecular recognition processes that govern enzyme inhibition. nih.govubaya.ac.id

| Compound | Target Enzyme | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Triazole-Thiazole Hybrid 12d | COX-2 | para-methoxy on phenyl ring | 0.04 | researchgate.net |

| Indole-Triazole Hybrid 8b | Anti-Hep-G2 | 3,4-dichlorophenyl group | N/A (10.99% cell viability) | researchgate.net |

| Theophylline-Triazole 4c | HCV Serine Protease | 4-chlorophenyl group | 0.015 (mg) | frontiersin.org |

| Triazole-Thiosemicarbazone 6m | AChE | 3,4-dichlorophenyl and 4-nitrophenyl groups | 0.10 ± 0.050 | mdpi.com |

| Triazole-Thiosemicarbazone 6m | BuChE | 3,4-dichlorophenyl and 4-nitrophenyl groups | 0.20 ± 0.050 | mdpi.com |

Computational Investigation of Ligand-Receptor Interactions

Computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are indispensable tools for elucidating the binding modes of triazole-based inhibitors. mdpi.comresearchgate.net These techniques provide insights into the specific interactions between the ligand and the amino acid residues of the enzyme's active site, guiding the rational design of more potent and selective inhibitors.

Molecular docking simulations can predict the preferred orientation of a ligand like 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole within a receptor's binding pocket. These models can highlight key interactions, such as hydrogen bonds between the triazole nitrogens and polar residues, π-π stacking between the phenyl ring and aromatic residues (e.g., Tyrosine, Phenylalanine), and hydrophobic interactions. nih.govfrontiersin.org For this specific compound, docking studies would likely reveal that the dibromophenyl moiety occupies a hydrophobic pocket, with the bromine atoms potentially forming halogen bonds with suitable acceptor atoms in the protein. researchgate.net For example, in the design of triazole-based inhibitors for cruzipain, a cysteine protease, computational studies confirmed that the triazole ring effectively mimics a peptide bond, forming stable hydrogen bonds with Gly65 and Gly66 residues. mdpi.com Similarly, 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, identifying the key steric and electronic properties required for potent inhibition. researchgate.net

Triazole Scaffolds as Chemo-sensors and Probes for Molecular Recognition

The unique electronic properties and synthetic accessibility of 1,2,3-triazoles make them excellent scaffolds for the development of chemosensors and molecular probes. researchgate.net These sensors are designed to detect specific analytes, such as metal ions, anions, or small organic molecules, through a measurable change in an optical or electrochemical signal. nanobioletters.com The triazole ring can function both as a coordinating unit for the analyte and as a linker to connect a signaling unit (fluorophore or chromophore) to a recognition unit. nih.govresearchgate.net

Triazole-based chemosensors often operate via mechanisms like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the probe. researchgate.net Derivatives of the 4-phenyl-1H-1,2,3-triazole core have been developed as fluorescent probes for various applications. For instance, 4,5-bis(arylethynyl)-1,2,3-triazoles have been synthesized and shown to be effective fluorescent labels for proteins and cells, exhibiting low cytotoxicity which makes them promising for bioimaging. nih.gov The 3,5-dibromophenyl substitution in 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole could be exploited in sensor design, where the heavy bromine atoms might influence the photophysical properties, potentially enhancing phosphorescence or enabling specific interactions with analytes.

| Triazole-Based Sensor | Analyte Detected | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| [Eu(HL)(NO₃)]·H₂O | Fe³⁺ | 0.016 µM | nanobioletters.com |

| [Eu(HL)(NO₃)]·H₂O | Cr₂O₇²⁻ | 1.46 µM | nanobioletters.com |

| TADA–AuNPs | Al³⁺ | 1.5 µM | nanobioletters.com |

| N-rich {Zn₆(dttz)₄} [Zn₁.₅(dttz)(Hdpa)]n | Fe³⁺ | 1.45 µM | nanobioletters.com |

| N-rich {Zn₆(dttz)₄} [Zn₁.₅(dttz)(Hdpa)]n | Cu²⁺ | 1.66 µM | nanobioletters.com |

Catalytic Applications and Ligand Development

Beyond their biological applications, triazole scaffolds are pivotal in the field of catalysis, serving as versatile ligands for transition metals and as platforms for organocatalysis.

Triazole Derivatives as Ligands in Transition Metal Catalysis

1,2,3-Triazole derivatives are highly effective ligands in transition metal catalysis due to their strong coordination ability and thermal stability. nih.govrsc.org They have been employed in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and amination reactions. acs.orgacs.org The triazole ring can coordinate to the metal center through its nitrogen atoms, and when combined with other donor groups like phosphines, it can form highly efficient mono- or bidentate ligands. nih.govrsc.org

The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the triazole and its appended groups. A 4-(3,5-Dibromophenyl) moiety on the triazole ligand could influence the catalyst's activity and selectivity by modifying the electronic density at the metal center and by providing steric hindrance that may be beneficial in certain coupling reactions. For example, a variety of triazole-based monophosphines (ClickPhos) have been prepared and their palladium complexes showed excellent yields in the amination and Suzuki–Miyaura coupling of unactivated aryl chlorides. acs.org The modular synthesis of these ligands via click chemistry allows for the rapid generation of ligand libraries for catalyst optimization. nih.gov

| Reaction | Triazole Ligand Type | Metal | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Triazole-based Monophosphines (ClickPhos) | Palladium | Excellent yields for coupling of unactivated aryl chlorides. | acs.org |

| Amination Reactions | Triazole-based Monophosphines (ClickPhos) | Palladium | High catalytic reactivity. | acs.org |

| α-alkylation of acetophenone | Pyridine appended triazole-based bisphosphines | Palladium(II) | Excellent catalytic activity. | rsc.org |

| Suzuki-Miyaura Coupling | 5-substituted 1,2,3-triazole phosphines | Palladium | Effective for bulky substrates and lead-like product formation. | acs.org |

Organocatalytic Roles of Triazole Scaffolds

In recent years, 1,2,3-triazoles have emerged as powerful scaffolds in the field of organocatalysis. nih.gov This is largely due to the unique ability of the triazole C-H bond to act as a hydrogen bond donor and to participate in anion-binding catalysis. nih.govresearchgate.net The polarized C5-H of the 1,2,3-triazole ring can form non-covalent interactions with anions or other electron-rich species, stabilizing transition states and accelerating reactions. nih.gov

This property has been exploited in a range of organocatalytic reactions, including alkylations and asymmetric dearomatizations. nih.gov Chiral oligotriazoles have been developed as anion-binding catalysts, demonstrating the versatility of the triazole unit in constructing complex catalytic architectures. researchgate.net The 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole scaffold provides a robust and synthetically accessible core that could be incorporated into more complex organocatalytic systems. The dibromophenyl group could further modulate the catalytic activity by influencing the electronic properties of the triazole ring or by providing additional interaction sites. The development of organocatalytic routes for the synthesis of substituted 1,2,3-triazoles themselves has also gained significant attention, offering metal-free, regioselective methods for creating these valuable molecules. nih.govacs.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Enhanced Regioselective Functionalization

Future synthetic research is anticipated to focus on the development of more sophisticated and efficient methods for the regioselective functionalization of the 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole core. The ability to precisely control the position of further chemical modifications on both the triazole and phenyl rings is crucial for tailoring the molecule's properties for specific applications.

Key areas of exploration will likely include:

Late-Stage C-H Functionalization: Direct activation and functionalization of the C-H bonds on the phenyl ring, other than the brominated positions, would allow for the introduction of a wide array of functional groups without the need for pre-functionalized starting materials.

Controlled N-Arylation and N-Alkylation: Developing selective methods to add substituents to the N1 versus the N2 position of the triazole ring will continue to be a significant area of research. This regioselectivity is known to have a profound impact on the electronic and coordination properties of the resulting isomers.

Cross-Coupling Reactions: The two bromine atoms on the phenyl ring serve as valuable handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future work will likely focus on optimizing these reactions to create a diverse library of derivatives with extended π-conjugated systems or appended functional moieties.

A summary of potential regioselective functionalization strategies is presented in the table below.

| Reaction Type | Target Site | Potential Added Functionality |

| C-H Functionalization | Phenyl Ring (C2, C4, C6) | Alkyl, Aryl, Cyano groups |

| N-Alkylation/N-Arylation | Triazole Ring (N1, N2) | Diverse organic substituents |

| Suzuki Coupling | Phenyl Ring (C3, C5) | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Phenyl Ring (C3, C5) | Alkynyl groups |

Integration of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole into Hybrid Material Systems

The integration of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole as a fundamental building block into hybrid material systems is a promising avenue for creating materials with novel properties. The triazole nitrogen atoms are excellent coordinating agents for metal ions, making this compound an ideal ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Future research in this area may focus on:

Porous MOFs: The design and synthesis of MOFs using this triazole derivative as a linker could lead to materials with high surface areas and tunable pore sizes, suitable for applications in gas storage, separation, and catalysis.

Luminescent Materials: The rigid structure of the triazole and the presence of heavy bromine atoms could be exploited in the design of phosphorescent materials, particularly when coordinated with appropriate metal centers like iridium(III) or platinum(II).

Polymer Composites: The incorporation of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole into polymer matrices, either as a pendant group or as part of the main chain, could enhance the thermal stability, flame retardancy, and mechanical properties of the resulting polymers.

Leveraging Advanced Computational Modeling for Predictive Material and Ligand Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT), are expected to play an increasingly important role in predicting the properties and guiding the design of new materials based on 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole.

Computational studies can provide valuable insights into:

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help predict the electronic and photophysical properties of the molecule and its derivatives.

Coordination Chemistry: Modeling the interaction of the triazole with various metal ions can predict the geometry and stability of the resulting coordination complexes, aiding in the design of new catalysts and functional materials.

Material Properties: Simulations can be used to predict the bulk properties of materials, such as the porosity of MOFs or the mechanical strength of polymers, before their synthesis is attempted in the laboratory.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, bond lengths, angles | Predicting electronic behavior, reaction mechanisms |

| Molecular Dynamics (MD) | Conformational changes, intermolecular interactions | Simulating behavior in different environments |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand binding, reaction pathways | Drug design, catalysis |

Exploration of New Chemical Space via Combinatorial and High-Throughput Synthesis Approaches

To fully explore the potential of the 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole scaffold, combinatorial and high-throughput synthesis methods will be instrumental. By systematically varying the substituents on the triazole and phenyl rings, large libraries of related compounds can be rapidly synthesized and screened for desired properties.

This approach could be particularly effective for:

Drug Discovery: Generating a diverse library of derivatives for high-throughput screening against various biological targets to identify new lead compounds.

Materials Science: Discovering new materials with optimized properties for applications such as organic light-emitting diodes (OLEDs), sensors, or catalysts.

Design of Multi-functional Triazole Architectures for Synergistic Applications

The future design of molecules based on 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole is likely to move towards the creation of multi-functional architectures where different components of the molecule perform distinct but complementary roles. This synergistic approach aims to develop single molecules with enhanced performance or multiple capabilities.

Examples of such designs could include:

Theranostic Agents: Combining the triazole's potential as a therapeutic agent with a fluorescent or radioactive moiety for simultaneous diagnosis and therapy.

Catalyst-Sensors: Designing a molecule that can both catalyze a specific chemical reaction and signal the presence of a particular analyte through a change in its optical or electrochemical properties.

Photo-responsive Materials: Integrating photo-switchable units with the triazole core to create materials whose properties can be controlled by light.

By pursuing these future research directions, the scientific community can unlock the full potential of 4-(3,5-Dibromophenyl)-1H-1,2,3-triazole as a versatile platform for the development of advanced materials and functional molecules.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,5-dibromophenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" framework. A representative method involves reacting a 3,5-dibromophenylacetylene derivative with an organic azide in the presence of CuSO₄·5H₂O and sodium ascorbate in a THF/water mixture at 50°C for 16 hours . This method ensures regioselective 1,4-disubstitution and high yields (>79% in optimized conditions).

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments (e.g., δ 8.39 ppm for triazole protons in similar analogs) .

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying the triazole ring geometry and bromine positioning .

- FT-IR : Identifies functional groups (e.g., C-Br stretches at ~600 cm⁻¹) .

Q. What are the primary biological activities associated with the triazole core in this compound?

The 1,2,3-triazole moiety mimics amide bonds, enabling interactions with biological targets. For analogs like 4-(3,4-dibromophenyl)-1H-1,2,3-triazole, activity against methionine aminopeptidase enzymes has been reported, suggesting potential as anticancer/antibacterial agents .

Advanced Research Questions

Q. How can regioselectivity in triazole synthesis be controlled for derivatives with bulky substituents?

Regioselectivity in CuAAC is inherently 1,4-specific under Cu(I) catalysis. However, steric hindrance from bulky groups (e.g., 3,5-dibromophenyl) may require solvent optimization (e.g., DMSO/water mixtures) or microwave-assisted heating to enhance reaction rates and purity .

Q. What methodologies resolve contradictions in reported biological activity data for dibromophenyl-triazole derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) can arise from assay conditions or substituent effects. To address this:

- Perform comparative bioassays under standardized conditions (e.g., fixed IC₅₀ protocols).

- Use docking simulations to analyze steric/electronic interactions between the dibromophenyl group and target proteins .

Q. What mechanistic insights explain the role of copper in triazole formation?

Cu(I) catalyzes the cycloaddition by coordinating to the alkyne, lowering the activation barrier via a stepwise mechanism. The ∆G of the reaction is highly favorable, enabling quantitative yields even in aqueous environments . Kinetic studies suggest rate enhancement is due to stabilization of the transition state by Cu(I)-π interactions .

Q. How can solid-phase synthesis improve scalability for triazole-based libraries?

Solid-phase CuAAC enables combinatorial library generation with minimal purification. For example, azide-functionalized resins react with alkynes in THF/water, followed by cleavage to yield pure triazoles. This method is orthogonal to peptide synthesis, allowing hybrid biomolecules .

Q. What crystallographic data elucidate the compound’s supramolecular interactions?

X-ray structures of related triazoles (e.g., 4-difluoromethyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole) reveal intermolecular hydrogen bonding (N–H···N) and halogen-π interactions (Br···C₆H₅), which influence solubility and crystallinity .

Q. How do substituents on the phenyl ring modulate electronic properties?

Bromine’s electron-withdrawing effect increases the triazole’s dipole moment (~5 D), enhancing solubility in polar solvents. Comparative studies with fluorinated analogs show trifluoromethyl groups improve lipophilicity (logP) but reduce hydrogen-bonding capacity .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Stepwise purification : Use flash chromatography (cyclohexane/ethyl acetate gradients) after each step to isolate intermediates .

- Catalyst loading : Reduce CuSO₄ to 0.2 equiv. with sodium ascorbate (1 equiv.) to minimize copper residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。